N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a pyridinyl group, a thiazolyl group, and a propanamide group. These groups are common in many pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridinium salts and imidazole-containing compounds, which are similar to parts of your compound, have been shown to participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Metabolism and Disposition
One study focused on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist developed for treating insomnia. The study found that after oral administration, the compound was almost completely eliminated over a 9-day period, mainly via feces, with a smaller portion excreted in urine. The research highlighted the compound's extensive metabolism and the identification of specific metabolites through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, suggesting its potential applications in understanding drug metabolism and designing safer pharmaceutical agents (Renzulli et al., 2011).
Neurodegenerative Diseases
Another area of application is in the study of neurodegenerative diseases. For instance, research on Huntington's disease revealed significant reductions in NMDA receptor binding in the putamen of affected individuals, with a 93% reduction compared to normal brains. This finding underlines the role of NMDA receptor-mediated neurotoxicity in Huntington's disease and could inform the development of targeted therapies or diagnostic tools (Young et al., 1988).
Diagnostic Imaging
The use of compounds like Pittsburgh compound B ([11C]PiB) for positron emission tomography (PET) imaging of brain β-amyloid deposition in Alzheimer's disease illustrates another application. The study on [11C]PiB's blood-brain barrier permeability and its effectiveness as a biomarker provides valuable insights into Alzheimer's diagnostics and the potential for monitoring disease progression through imaging technologies (Gjedde et al., 2013).
Environmental and Food Safety
Research on the occurrence of parabens in foodstuffs from the United States showed widespread presence of these chemicals, with implications for consumer exposure and safety. The study, which detected methyl-, ethyl-, and propyl-parabens in a significant majority of food samples, highlights the importance of monitoring and regulating such compounds in food to ensure safety (Liao, Liu, & Kannan, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-N-[(6-methylpyridin-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-7-6-10-19(23-16)14-24(13-18-8-4-3-5-9-18)21(25)12-11-20-17(2)22-15-26-20/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKSJJRQZRISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC=C2)C(=O)CCC3=C(N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.